molecular formula C8H12ClNSi B14093655 3-Chloro-4-(trimethylsilyl)pyridine CAS No. 77332-78-6

3-Chloro-4-(trimethylsilyl)pyridine

Cat. No.: B14093655
CAS No.: 77332-78-6
M. Wt: 185.72 g/mol
InChI Key: TYJBGEFQMAVKBQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both a chloro and a trimethylsilyl group on the pyridine ring makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trimethylsilyl)pyridine typically involves the chlorination of 4-(trimethylsilyl)pyridine. One common method is the reaction of 4-(trimethylsilyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-(trimethylsilyl)pyridine.

Scientific Research Applications

3-Chloro-4-(trimethylsilyl)pyridine is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trimethylsilyl)pyridine depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the trimethylsilyl group can stabilize intermediates and facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

    4-(Trimethylsilyl)pyridine: Lacks the chloro group, limiting its reactivity in substitution reactions.

    3-Chloro-2-(trimethylsilyl)pyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.

Uniqueness

3-Chloro-4-(trimethylsilyl)pyridine is unique due to the presence of both chloro and trimethylsilyl groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

77332-78-6

Molecular Formula

C8H12ClNSi

Molecular Weight

185.72 g/mol

IUPAC Name

(3-chloropyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3

InChI Key

TYJBGEFQMAVKBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NC=C1)Cl

Origin of Product

United States

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